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Executive Summary

Cemdomespib (also known as RTA 901 and BIIB143) is a novel, orally bioavailable small
molecule that acts as a modulator of Heat Shock Protein 90 (Hsp90). Its mechanism of action,
which involves the induction of Heat Shock Protein 70 (Hsp70), has positioned it as a potential
therapeutic agent for neurodegenerative diseases, including diabetic peripheral neuropathy
(DPN). Preclinical studies have demonstrated promising results in animal models of DPN,
suggesting a potential to reverse sensory deficits and improve nerve function. However, a
Phase 2 clinical trial (CYPRESS) in patients with painful diabetic peripheral neuropathy was
terminated due to a failure to meet its primary efficacy endpoint. This technical guide provides a
comprehensive overview of the research on Cemdomespib for DPN, including its mechanism
of action, preclinical data, and clinical trial findings, to inform future research and development
efforts in this area.

Introduction to Diabetic Peripheral Neuropathy

Diabetic peripheral neuropathy is a common and often debilitating complication of diabetes,
characterized by progressive nerve damage, primarily affecting the peripheral nerves.[1] This
damage can lead to a range of symptoms, including pain, numbness, tingling, and loss of
sensation, significantly impacting the quality of life for patients.[1] The underlying
pathophysiology of DPN is complex and multifactorial, involving hyperglycemia-induced
metabolic and vascular changes that lead to oxidative stress, inflammation, and neuronal
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damage.[1] Current treatments for DPN primarily focus on managing symptoms, particularly
neuropathic pain, and there is a significant unmet need for disease-modifying therapies that
can halt or reverse the progression of nerve damage.[2]

Cemdomespib: Mechanism of Action

Cemdomespib's therapeutic potential in DPN is attributed to its unique mechanism of action
as a C-terminal modulator of Hsp90.[3] Unlike many Hsp90 inhibitors that target the N-
terminus, Cemdomespib's interaction with the C-terminus leads to the induction of Hsp70, a
key molecular chaperone with neuroprotective functions.[3][4]

The Hsp90/Hsp70 Chaperone System

The Hsp90/Hsp70 chaperone system plays a critical role in maintaining cellular homeostasis by
assisting in the proper folding, stabilization, and degradation of a wide range of proteins. In the
context of DPN, chronic hyperglycemia and associated metabolic stress can lead to an
accumulation of misfolded and damaged proteins within neurons, contributing to cellular
dysfunction and eventual cell death.

Cemdomespib's Modulation of the Heat Shock
Response

Cemdomespib disrupts the interaction between Hsp90 and its co-chaperones, leading to the
activation of Heat Shock Factor 1 (HSF1). Activated HSF1 then translocates to the nucleus and
initiates the transcription of genes encoding for heat shock proteins, most notably Hsp70.[4]

Neuroprotective Effects of Hsp70 Induction

The subsequent increase in intracellular Hsp70 levels is believed to be the primary driver of
Cemdomespib's neuroprotective effects. Hsp70 can:

o Promote the refolding of damaged proteins: This helps to clear protein aggregates and
restore normal cellular function.[4]

« Inhibit apoptotic pathways: By interfering with key signaling molecules in the cell death
cascade, Hsp70 can protect neurons from apoptosis.
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e Reduce oxidative stress and inflammation: Hsp70 has been shown to modulate inflammatory
signaling pathways, which are known to be activated in DPN.

The following diagram illustrates the proposed signaling pathway of Cemdomespib:
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Proposed signaling pathway of Cemdomespib.

Preclinical Research in Diabetic Peripheral
Neuropathy

Cemdomespib has been evaluated in preclinical models of DPN, primarily in streptozotocin
(STZ)-induced diabetic mice. These studies have provided evidence for its potential to
ameliorate key pathological features of the disease.

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetic Mouse Model:

A widely used method to induce a model of type 1 diabetes in rodents is through the
administration of STZ, a chemical that is toxic to pancreatic (3-cells.
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» Animal Model: Typically, male mice of a specific strain (e.g., C57BL/6J) are used.

 Induction of Diabetes: A single high-dose intraperitoneal injection of STZ (e.g., 150-200
mg/kg) dissolved in a citrate buffer is administered. Control animals receive the vehicle
(citrate buffer) only.

o Confirmation of Diabetes: Blood glucose levels are monitored regularly. Mice with blood
glucose levels consistently above a certain threshold (e.g., >250 mg/dL) are considered
diabetic and included in the study.

o Development of Neuropathy: Diabetic mice are typically maintained for a period of several
weeks (e.g., 8-12 weeks) to allow for the development of neuropathic symptoms.

o Treatment: Cemdomespib is administered orally or via intraperitoneal injection at various
doses and frequencies.

o Outcome Measures: A battery of tests is used to assess the effects of treatment on sensory
function, nerve conduction, and nerve morphology.

The following diagram outlines a general experimental workflow for preclinical studies of
Cemdomespib in a DPN model:
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General preclinical experimental workflow.

Summary of Preclinical Findings
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Preclinical studies have demonstrated that Cemdomespib can dose-dependently reverse pre-
existing sensory deficits in diabetic mice.[3] Furthermore, treatment with Cemdomespib has
been shown to prevent diabetes-induced deficits in both motor and sensory nerve conduction
velocities.[3]

Parameter Finding Reference

Dose-dependent reversal of
Sensory Function hypoalgesia in STZ-induced [3]

diabetic mice.

) ) Dose-dependent prevention of
Nerve Conduction Velocity

deficits in motor and sensory [3]
(NCV)

NCV.

] ) Efficacy is dependent on the
Mechanism of Action ) ] [4]
induction of Hsp70.

Clinical Research: The CYPRESS Trial

Cemdomespib was investigated for the treatment of painful diabetic peripheral neuropathy in a
Phase 2 clinical trial known as CYPRESS (NCT05895552).

Trial Design and Methodology

The CYPRESS trial was a randomized, double-blind, placebo-controlled study designed to
evaluate the efficacy and safety of Cemdomespib in participants with DPNP.

» Study Population: Patients with a diagnosis of type 1 or type 2 diabetes and a clinical
diagnosis of painful diabetic peripheral neuropathy.

« Intervention: Participants were randomized to receive one of two doses of Cemdomespib
(10 mg or 80 mg) or a placebo, administered orally once daily.

e Primary Endpoint: The primary efficacy endpoint was the change from baseline in the weekly
average of the daily pain score, as measured by the Numeric Pain Rating Scale (NPRS) at
Week 12.
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« Secondary Endpoints: While specific secondary endpoints are not detailed in the available
public information, they typically include assessments of pain relief, changes in sleep
interference, patient global impression of change, and safety and tolerability.

The logical relationship of the CYPRESS trial design is depicted below:
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CYPRESS Phase 2 trial design.

Clinical Trial Results

The CYPRESS trial was terminated early.[5] The decision to halt the trial was based on the
finding that it did not meet its primary efficacy endpoint.[5] Specifically, treatment with either the
10 mg or 80 mg dose of Cemdomespib did not result in a statistically significant improvement
in the weekly average daily pain score at 12 weeks compared to placebo.
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Outcome Result

Primary Efficacy Endpoint (Change in NPRS at Not met; no statistically significant difference

Week 12) between Cemdomespib and placebo.

Safety The termination was not due to safety concerns.

Discussion and Future Directions

The journey of Cemdomespib in the context of diabetic peripheral neuropathy highlights the
complexities of translating promising preclinical findings into clinical success. While the
preclinical data provided a strong rationale for its development, the failure of the CYPRESS
trial to demonstrate efficacy in reducing neuropathic pain underscores the challenges in
treating this multifactorial condition.

Several factors could have contributed to the discrepancy between the preclinical and clinical
results:

o Complexity of Human DPN: The pathophysiology of DPN in humans is likely more complex
and heterogeneous than that in rodent models.

o Endpoint Selection: The primary endpoint of pain reduction may not have fully captured the
potential disease-modifying effects of Cemdomespib on nerve structure and function.

o Patient Population: The specific characteristics of the patient population enrolled in the trial
could have influenced the outcome.

Despite the termination of the CYPRESS trial for painful DPN, the neuroprotective mechanism
of action of Cemdomespib, centered on the induction of Hsp70, may still hold therapeutic
potential for other neurodegenerative conditions. Further research could explore:

« Different Patient Subgroups: Investigating whether certain subgroups of DPN patients might
respond to Cemdomespib treatment.

o Alternative Endpoints: Utilizing endpoints that measure changes in nerve structure and
function, in addition to pain, in future studies.
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o Combination Therapies: Exploring the potential of Cemdomespib in combination with other
therapeutic agents that target different pathways involved in DPN.

Conclusion

Cemdomespib represents a mechanistically novel approach to the treatment of diabetic
peripheral neuropathy. Its ability to modulate the Hsp90/Hsp70 chaperone system and exert
neuroprotective effects in preclinical models provided a strong foundation for clinical
investigation. However, the negative results of the Phase 2 CYPRESS trial for painful DPN
highlight the significant hurdles in developing effective treatments for this complex condition.
While the future of Cemdomespib for DPN is uncertain, the knowledge gained from this
research contributes valuable insights into the role of the heat shock response in
neurodegeneration and will inform the design of future studies aimed at developing disease-
modifying therapies for diabetic peripheral neuropathy.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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